8-Heptadecenylene

Description

Significance of Unsaturated Heptadecenyl Compounds in Organic Synthesis and Materials Science

Unsaturated heptadecenyl compounds serve as valuable building blocks in organic synthesis due to the reactive nature of their carbon-carbon double bond. This functional group allows for a variety of addition reactions, making it a versatile handle for constructing more complex molecular architectures. savemyexams.comresearchgate.netwou.edu The long C17 aliphatic chain imparts significant lipophilicity to molecules, a property that is strategically utilized in the synthesis of compounds intended to interact with biological membranes or non-polar environments. nih.govgoogle.com

In the realm of materials science, the incorporation of the heptadecenyl group into larger structures, such as polymers or surfactants, can profoundly influence the material's properties. The long hydrocarbon chain can affect characteristics like solubility, viscosity, and thermal properties. ontosight.aikharagpurcollege.ac.ined.ac.uk For instance, imidazolium (B1220033) compounds containing C17 unsaturated alkyl chains have been investigated for their potential as surfactants and in the synthesis of ionic liquid crystals. ontosight.ai The presence of the double bond also offers a site for further chemical modification, such as cross-linking or the attachment of other functional groups, enabling the creation of materials with tailored functionalities. rsc.org

Recent research has highlighted the potential of using bio-based monounsaturated long-chain fatty acids as precursors for creating novel polyamides. These materials can be subsequently modified through reactions at the double bond, such as epoxidation or thiol-ene click reactions, to produce a range of specialty polymers with enhanced properties. rsc.org This approach aligns with the growing demand for sustainable materials derived from renewable resources.

Below is a data table summarizing the properties of selected unsaturated heptadecenyl compounds.

| Compound Name | Molecular Formula | Key Structural Features | Potential Applications |

| 2-(8-Heptadecenyl)-2-oxazoline | C₂₀H₃₇NO | Oxazoline ring with a C17 unsaturated chain | Precursor in polymer synthesis, potential biological applications |

| (Z)-8-Heptadecenyl formate | C₁₈H₃₄O₂ | Formate ester of an 8-heptadecenol | Pheromone research, organic synthesis intermediate |

| 1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole | C₂₂H₄₂N₂O | Imidazole ring with hydroxyethyl (B10761427) and heptadecenyl groups | Surfactants, corrosion inhibitors, antimicrobial research |

| 6-(8-heptadec-8-en-1-yl)-1,3,5-triazine-2,4-diamine | C₂₀H₃₇N₅ | Triazine ring with a C17 unsaturated chain | Agrochemicals, pharmaceuticals, materials science |

Overview of Emerging Research Trajectories for 8-Heptadecenylene

Current research is exploring several promising directions for this compound and related long-chain alkenes. A significant area of focus is the development of sustainable and efficient synthesis methods. This includes biocatalytic approaches, where microorganisms are engineered to produce specific long-chain hydrocarbons. For example, studies have shown that microalgae can synthesize 7-heptadecene through a light-dependent pathway from fatty acids. Current time information in Bangalore, IN.ontosight.ai Engineered yeast has also been shown to produce long-chain α-alkenes, including 1-heptadecene, from methanol (B129727). mdpi.com

Another key research trajectory is the use of this compound and its derivatives as precursors for high-value chemicals and functional materials. The double bond serves as a reactive site for various chemical transformations. For instance, the epoxidation of long-chain terminal alkenes using enzymes like unspecific peroxygenases is being investigated to produce valuable epoxide intermediates for the pharmaceutical and polymer industries. mdpi.com

Furthermore, there is growing interest in the synthesis of long-chain hydrocarbons, up to C17, through artificial photosynthesis, using CO₂ and water as feedstocks. wiserpub.com This could provide a sustainable route to producing this compound and other long-chain hydrocarbons for use as chemical building blocks. The development of novel catalytic systems for the selective functionalization of long-chain alkenes is also an active area of research, aiming to create new molecules with unique properties. acs.org

The table below outlines some of the emerging research areas related to this compound.

| Research Area | Focus | Potential Impact |

| Biocatalytic Synthesis | Engineering microorganisms (e.g., microalgae, yeast) to produce 8-heptadecene (B93569) and its isomers from renewable feedstocks. | Sustainable and environmentally friendly production of long-chain alkenes. |

| Artificial Photosynthesis | Developing photocatalytic systems to convert CO₂ and water into long-chain hydrocarbons, including C17 compounds. | Creation of a carbon-neutral pathway to valuable chemical feedstocks. |

| Functional Material Development | Incorporating the heptadecenyl chain into polymers and other materials to tailor their physical and chemical properties. | Design of new plastics, surfactants, and coatings with enhanced performance. |

| Catalytic Functionalization | Exploring new catalysts and reactions for the selective modification of the double bond in long-chain alkenes. | Synthesis of novel and complex molecules for a wide range of applications. |

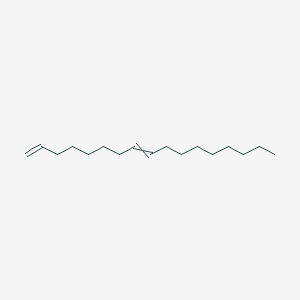

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

heptadeca-1,8-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,15,17H,1,4-14,16H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNSOBXQEHNQMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336178 | |

| Record name | 8-heptadecenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56134-02-2 | |

| Record name | 8-heptadecenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-heptadecadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Bioprospecting of 8 Heptadecenylene

Isolation and Characterization from Botanical Sources

The plant kingdom is a rich source of diverse secondary metabolites, including a variety of hydrocarbons. The investigation into the chemical constituents of specific plant species often leads to the discovery of novel or rare compounds.

Centaurea scabiosa, commonly known as greater knapweed, is a flowering plant belonging to the Asteraceae family. nativeplanttrust.org Studies on the phytochemical composition of Centaurea species have revealed a wide array of biologically active compounds, including flavonoids, sesquiterpene lactones, and phenolic compounds. nih.gov

While specific protocols dedicated exclusively to the isolation of 8-Heptadecenylene from Centaurea scabiosa are not extensively detailed in publicly available literature, general methodologies for the extraction and analysis of chemical constituents from this plant have been established. The process typically begins with the collection and preparation of the plant material, such as the flowers. nih.gov

The extraction of compounds from the biomass is commonly performed using various solvents. For instance, ethanol (B145695) and methanol (B129727) have been utilized to create extracts from the flowers of Centaurea scabiosa. nih.gov Another solvent, methyl tert-butyl ether, has also been employed in the extraction process at room temperature. nih.gov Following the initial extraction, the resulting crude extract contains a complex mixture of compounds.

To isolate individual components like this compound, chromatographic techniques are indispensable. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method used to separate and identify volatile and semi-volatile compounds within an extract. nih.gov This technique has been successfully applied to analyze the composition of Centaurea scabiosa extracts, leading to the identification of numerous substances. nih.gov For non-volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is often the method of choice. nih.gov

The purification of a target compound would involve further chromatographic steps, such as column chromatography or high-performance liquid chromatography (HPLC), to achieve a high degree of purity.

Plant metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a plant. mdpi.com This field employs advanced analytical techniques to identify and quantify a wide array of compounds. nih.gov The identification of a specific compound like this compound within a plant's metabolome is a multi-step process.

The primary analytical platforms for plant metabolomics are mass spectrometry (MS) coupled with a separation technique, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds, including hydrocarbons. mdpi.com

Once the analytical data is acquired, the identification of metabolites is achieved by comparing the obtained mass spectra and retention times with those of known standards or by searching comprehensive spectral databases. nih.gov Several databases are available for the identification of plant metabolites, such as METLIN, Massbank, and the Plant Metabolome Hub (PMhub). nih.gov The PMhub, for example, contains a vast collection of plant metabolites and their corresponding spectral data. nih.gov

In the absence of a reference standard, the structural elucidation of a novel or uncharacterized compound like this compound would require a combination of spectroscopic techniques, including high-resolution mass spectrometry (HRMS) to determine the elemental composition and various NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) to piece together the molecular structure.

Table 1: Analytical Techniques in Plant Metabolomics

| Technique | Description | Applicable Metabolites |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and detects volatile and semi-volatile compounds. mdpi.com | Amino acids, fatty acids, sugars, hydrocarbons. mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in the liquid phase, suitable for a wide range of metabolites. nih.gov | Flavonoids, alkaloids, lipids, and other secondary metabolites. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about metabolites. nih.gov | Metabolites with high abundance. nih.gov |

Presence and Elucidation in Other Biological Systems (where "heptadecenylene" broadly applies)

The occurrence of hydrocarbons is not limited to the plant kingdom. These compounds are also found in other biological systems where they can play crucial roles.

Microbial metabolites are a diverse group of compounds produced by microorganisms such as bacteria and fungi. frontiersin.orgnih.gov These metabolites can have a wide range of biological activities and functions. frontiersin.org The gut microbiota, for instance, produces a vast array of metabolites that can influence host physiology. frontiersin.orgmdpi.com

While the direct detection of this compound as a microbial metabolite is not prominently documented, microorganisms are known to produce a variety of hydrocarbons and other lipid-related molecules. The study of the microbial metabolome, often through techniques like metabolomics, aims to identify the full range of these compounds. nih.gov The chemical diversity of microbial metabolites suggests that hydrocarbons like heptadecenylenes could potentially be produced by certain microbial species. These compounds could play a role in microbial communication, defense, or interaction with the host. frontiersin.orgnih.gov

Insect chemical ecology is the study of how chemicals mediate interactions between insects and their environment. u-tokyo.ac.jpfrontiersin.org Hydrocarbons are a fundamental component of the insect cuticle, where they primarily serve to prevent water loss. u-tokyo.ac.jp However, these cuticular hydrocarbons (CHCs) also play a critical role as semiochemicals, conveying information in species and mate recognition, and in social insects, for nestmate recognition and signaling of fertility and dominance. u-tokyo.ac.jp

In some cases, hydrocarbons can also act as kairomones, which are chemical cues that benefit the receiver of a different species, such as a predator or parasitoid, in locating its host. u-tokyo.ac.jp The volatile organic compounds (VOCs) emitted by insects, which can include hydrocarbons, can also serve as species-specific signals. mdpi.com For example, different species of subterranean termites can be distinguished based on their unique VOC profiles. mdpi.com

Advanced Synthetic Strategies for 8 Heptadecenylene and Its Derivatives

Olefin Metathesis Approaches

Olefin metathesis is a catalytic reaction that involves the cleavage and reformation of carbon-carbon double bonds, enabling the synthesis of otherwise difficult-to-access molecules. researchgate.netsigmaaldrich.com This transformation, catalyzed by metal alkylidene complexes (e.g., ruthenium, molybdenum, or tungsten), proceeds through a metallacyclobutane intermediate. wikipedia.orgmdpi.com Of the various types of metathesis, ring-closing metathesis (RCM) and cross-metathesis (CM) are particularly powerful tools in organic synthesis. mdpi.comthieme-connect.com

Ring-Closing Metathesis for Asymmetrical 1,8-Dienes

Ring-closing metathesis (RCM) is an intramolecular reaction that transforms an acyclic diene into a cyclic alkene with the liberation of a small volatile olefin, typically ethylene (B1197577). sigmaaldrich.comwikipedia.org This method is exceptionally effective for creating rings of various sizes, from common 5- to 7-membered rings to large macrocycles. wikipedia.orgorganic-chemistry.org The synthesis of medium-sized rings, such as the 8-membered rings relevant to a potential precursor for 8-Heptadecenylene, can be challenging due to higher ring strain but is achievable with carefully designed substrates and reaction conditions. wikipedia.orgnih.gov

A hypothetical route to an this compound precursor could involve the RCM of an asymmetrical 1,8-diene. For instance, a diene such as heneicosa-1,8-diene could be subjected to RCM to form an eight-membered ring, cyclooctene, which could then be further elaborated. The formation of eight-membered rings containing trisubstituted double bonds has been successfully demonstrated using second-generation Grubbs catalysts. nih.gov The reaction is driven forward by the removal of ethylene gas from the reaction mixture. organic-chemistry.org

Table 1: Key Factors in Ring-Closing Metathesis for Medium-Sized Rings

| Factor | Description | Relevance to 8-Membered Ring Synthesis |

| Catalyst Choice | First-generation Grubbs catalysts are effective, but second-generation catalysts often show higher reactivity and functional group tolerance. organic-chemistry.orgnih.gov | Second-generation Grubbs or Hoveyda-Grubbs catalysts are often required for challenging substrates like those forming 8-membered rings. nih.gov |

| Substrate Conformation | The diene must be able to adopt a conformation that allows the terminal alkenes to approach the metal center for cyclization. | Pre-organizing the substrate through steric or electronic features can favor the desired intramolecular reaction over intermolecular polymerization. |

| Reaction Conditions | High dilution conditions are often employed to minimize competing intermolecular side reactions that can lead to polymerization. wikipedia.org | Slow addition of the substrate and catalyst can help maintain low concentrations and favor the desired ring-closing pathway. |

| E/Z Selectivity | The geometry of the resulting double bond within the ring is influenced by ring strain and catalyst structure. organic-chemistry.org | For macrocycles, the E-isomer is often thermodynamically favored, but Z-isomers can be formed, especially in smaller, more constrained rings. wikipedia.org |

Cross-Metathesis in Heptadecenylene Synthesis

Cross-metathesis (CM) is an intermolecular reaction between two different olefins. sigmaaldrich.com This technique is a powerful way to construct long carbon chains and complex alkenes. sigmaaldrich.com However, a statistical CM reaction between two terminal alkenes can lead to a mixture of up to six products (two homodimers and the cross-product, each as E/Z isomers), making selectivity a significant challenge. illinois.eduorganic-chemistry.org

To synthesize this compound, one could envision the cross-metathesis of 1-nonene and 1-decene. To achieve a selective outcome, several strategies can be employed:

Using an excess of one olefin: Employing a large excess of one of the alkene partners can statistically favor the formation of the desired cross-product. illinois.edu

Exploiting differential reactivity: Coupling a less reactive, sterically hindered olefin with a more reactive partner can improve selectivity. Modern ruthenium catalysts, such as those with modified N-heterocyclic carbene (NHC) ligands, have been developed to improve efficiency in reactions involving sterically hindered alkenes. illinois.edu

Two-step CM procedure: A terminal olefin can first be homodimerized to create a symmetric internal olefin, which is then used in a subsequent CM reaction with a different terminal olefin. This approach can lead to higher selectivity and yield. acs.org

Acrolein acetals and pinacol-derived vinyl boronates have been identified as particularly effective and trans-selective CM partners, providing routes to functionalized alkenes that can serve as precursors for further reactions like Suzuki couplings. acs.org

Table 2: Potential Cross-Metathesis Routes to this compound

| Alkene Partner 1 | Alkene Partner 2 | Catalyst Type | Expected Outcome |

| 1-Nonene | 1-Decene | Grubbs II or Hoveyda-Grubbs II | 8-Heptadecene (B93569) (statistical mixture) |

| 1-Nonene (excess) | 1-Decene | Grubbs II or Hoveyda-Grubbs II | Improved yield of 8-Heptadecene |

| Dodec-6-ene | 1-Hexene | Hoveyda-Grubbs II | 8-Heptadecene (selective coupling) |

Carbon-Carbon Bond Formation Methodologies

Beyond metathesis, classical and modern carbon-carbon bond-forming reactions provide robust pathways to alkene synthesis, often starting from precursors like aldehydes, carboxylic acids, or organoboron compounds.

Catalytic Decarbonylation Precursor Routes

Catalytic decarbonylation is the removal of a carbonyl group (CO) from an aldehyde or acyl halide. In nature, aldehyde decarbonylases catalyze the conversion of long-chain fatty aldehydes into alkanes and alkenes. acs.org In synthetic chemistry, this transformation is typically achieved using transition-metal complexes, most notably those of rhodium and palladium. For instance, palladium-acyl complexes can undergo decarbonylation, a process influenced by the ligand environment. acs.org This method allows for the conversion of a readily available carbonyl compound into a less functionalized hydrocarbon backbone.

A plausible precursor route to this compound could start with an 18-carbon aldehyde, such as 9-octadecenal. Catalytic decarbonylation would remove the aldehyde group as carbon monoxide, yielding 8-Heptadecene. The challenge lies in controlling the reaction to prevent isomerization of the double bond under the thermal or catalytic conditions required.

Oxidative Decarboxylation Pathways

Oxidative decarboxylation provides a route to alkenes from carboxylic acids. These reactions typically proceed through radical intermediates. nih.govredalyc.org

One classic method is the Barton reductive decarboxylation , where a carboxylic acid is first converted to a thiohydroxamate ester, known as a Barton ester. wikipedia.orgjk-sci.com Upon heating or irradiation in the presence of a radical initiator and a hydrogen atom donor (like tributyltin hydride or chloroform), the ester undergoes homolysis. wikipedia.orgjk-sci.com The resulting carboxyl radical rapidly loses CO₂, generating an alkyl radical. wikipedia.org This alkyl radical can then be trapped by a hydrogen donor to form an alkane or participate in other reactions to form an alkene.

More recently, dual catalytic methods have been developed for the direct dehydrodecarboxylation of carboxylic acids to alkenes. One such system uses a combination of an acridine photocatalyst and a cobaloxime co-catalyst under visible light. acs.orgnih.gov The reaction proceeds via a photoinduced hydrogen atom transfer (HAT) from the carboxylic acid's O-H group, followed by decarboxylation to form an alkyl radical. nih.gov The cobaloxime catalyst then facilitates a second HAT from the β-carbon to generate the alkene product. nih.gov This method has been successfully applied to convert long-chain fatty acids from biomass directly into terminal alkenes. acs.orgnih.gov

Suzuki-Miyaura Coupling in Functionalized this compound Synthesis

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. yonedalabs.comlibretexts.org The reaction typically joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.orgmdpi.com Its wide functional group tolerance and mild reaction conditions have made it a cornerstone of modern organic synthesis. yonedalabs.commerckmillipore.com

The catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile. libretexts.orgyoutube.com

Transmetalation: The organic group from the organoboron species is transferred to the palladium center, a step that is facilitated by the base. libretexts.orgyoutube.com

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgyoutube.com

To synthesize a functionalized this compound, one could couple an alkenylborane with an alkenyl halide. For example, the reaction between (E)-non-1-en-1-ylboronic acid and a functionalized 1-bromo-oct-1-ene derivative would yield a functionalized (8E,10E)-heptadecadiene derivative. The stereochemistry of the starting alkenyl partners is typically retained in the product. This approach allows for the precise installation of functional groups at various positions along the alkene chain. merckmillipore.com

Table 3: Components for a Suzuki-Miyaura Synthesis of a Functionalized this compound Derivative

| Component | Example | Function |

| Organoboron Reagent | (E)-Non-1-en-1-ylboronic acid | Nucleophilic partner |

| Organic Halide | (Z)-1-Bromo-2-phenyloct-1-ene | Electrophilic partner, introduces functionality |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation merckmillipore.com |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for transmetalation yonedalabs.com |

| Solvent | Dioxane, Toluene, THF/Water | Solubilizes reactants and facilitates the reaction yonedalabs.com |

Hartwig-Miyaura C-H Borylation for Dioxetane Precursor Functionalization

The Hartwig-Miyaura C-H borylation is a powerful method for the direct functionalization of C-H bonds, offering a route to introduce a versatile boronate ester group onto a hydrocarbon scaffold. illinois.edunih.gov This transformation, typically catalyzed by iridium complexes, allows for the conversion of otherwise inert C-H bonds into a functional handle that can be further elaborated through subsequent cross-coupling reactions. illinois.edu While direct C-H borylation of complex molecules is a subject of ongoing research, the principles of this methodology can be extended to the functionalization of precursors to dioxetanes derived from this compound.

The reaction generally proceeds via an iridium-catalyzed cycle, where an iridium(III) complex is often implicated as a key intermediate. illinois.edu For a substrate like this compound, the selective borylation of allylic or even aliphatic C-H bonds could be envisioned with the appropriate choice of ligand and iridium precursor. The regioselectivity of the borylation is influenced by both steric and electronic factors. In the context of synthesizing dioxetane precursors, a targeted C-H borylation would enable the introduction of a boronate ester at a specific position, which could then be oxidized or further functionalized to facilitate the [2+2] cycloaddition with singlet oxygen to form the desired dioxetane ring.

Table 1: Hypothetical Reaction Parameters for Hartwig-Miyaura C-H Borylation of an this compound Derivative

| Parameter | Value |

| Substrate | This compound Derivative (e.g., protected alcohol) |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | [Ir(COD)OMe]₂ |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) |

| Solvent | Cyclohexane |

| Temperature | 80°C |

| Reaction Time | 12-24 hours |

Note: The data in this table is hypothetical and based on typical conditions for iridium-catalyzed C-H borylation of long-chain hydrocarbons. nih.govresearchgate.net

The resulting borylated intermediate serves as a versatile precursor. For instance, subsequent oxidation of the carbon-boron bond can introduce a hydroxyl group, which can direct the subsequent photochemical oxidation to form the dioxetane. Alternatively, the boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to introduce a variety of substituents prior to dioxetane formation.

Stereoselective and Chiral Synthesis of Heptadecenylene Derivatives

Asymmetric Synthetic Routes to Optically Active Carbonyl Compounds Incorporating Heptadecenylene

The synthesis of optically active carbonyl compounds is a cornerstone of modern organic chemistry, with numerous applications in the preparation of pharmaceuticals and other biologically active molecules. Enzymatic strategies and the use of chiral catalysts are prominent methods for achieving high enantioselectivity in the synthesis of chiral alcohols and ketones. nih.govhku.hkresearchgate.net These approaches can be applied to create chiral carbonyl derivatives that incorporate the long alkyl chain of this compound.

One potential strategy involves the asymmetric epoxidation of the double bond in this compound, followed by a stereospecific ring-opening to yield a chiral diol. Subsequent selective oxidation of one of the hydroxyl groups would furnish the desired optically active α-hydroxy ketone. Chiral ketone-catalyzed asymmetric epoxidation, for instance, has proven effective for a range of unfunctionalized olefins. hku.hkresearchgate.net

Another approach is the use of biocatalysis. Lipases and dehydrogenases are classes of enzymes that can perform highly stereoselective reductions of prochiral ketones or oxidations of racemic alcohols, providing access to enantiomerically enriched carbonyl compounds and alcohols. nih.gov For example, a prochiral diketone containing the this compound backbone could be selectively reduced by an alcohol dehydrogenase to yield a chiral hydroxy ketone.

Table 2: Potential Asymmetric Synthetic Strategies for Chiral Carbonyl Derivatives of this compound

| Strategy | Catalyst/Reagent | Product Type | Key Features |

| Asymmetric Epoxidation | Chiral Ketone Catalyst (e.g., Shi catalyst) | Chiral Epoxide, leading to α-hydroxy ketone | High enantioselectivity for unfunctionalized alkenes. |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | Chiral Hydroxy Ketone | High stereoselectivity, mild reaction conditions. |

| Asymmetric Aldol Reaction | Chiral Organocatalyst (e.g., proline-based) | β-Hydroxy Ketone | Formation of a new stereocenter with high control. |

Note: This table presents potential strategies based on established asymmetric synthesis methodologies.

Post-Synthetic Functionalization and Derivatization

Esterification Reactions for Polymeric Fatty Acid Synthesis

The carboxylic acid derivative of this compound, 8-heptadecenoic acid, can serve as a monomer for the synthesis of polyesters. Polycondensation of this fatty acid with a suitable diol or polyol can lead to the formation of biodegradable and biocompatible polymers with potential applications in drug delivery and as biomaterials. researchgate.net The esterification reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or by organometallic catalysts. nih.gov

The properties of the resulting polyester, such as its molecular weight, melting point, and mechanical strength, can be tailored by the choice of the co-monomer and the polymerization conditions. For example, polycondensation with a short-chain diol like 1,4-butanediol would yield a linear polyester, while the use of a triol like glycerol could lead to a cross-linked polymer network.

Table 3: Example of Polyester Synthesis from an 8-Heptadecenoic Acid Derivative

| Monomer 1 | Monomer 2 | Catalyst | Reaction Type | Potential Polymer Properties |

| 8-Heptadecenoic Acid | 1,4-Butanediol | Sulfuric Acid | Polycondensation | Linear, semi-crystalline, biodegradable |

| Methyl 8-heptadecenoate | Ethylene Glycol | Zinc Acetate | Transesterification | Linear, potentially higher molecular weight |

| 8-Heptadecenoic Acid | Glycerol | Tin(II) Octoate | Polycondensation | Cross-linked, thermoset material |

Note: This table provides illustrative examples of polyester synthesis based on general principles of polymer chemistry. researchgate.netnih.gov

Cyclization Reactions for Macrocyclic Systems

The long alkyl chain of this compound provides an ideal scaffold for the synthesis of macrocyclic systems. Ring-closing metathesis (RCM) is a particularly powerful tool for the formation of large rings. beilstein-journals.org To apply RCM, an this compound derivative would first need to be functionalized with a second terminal alkene. For example, esterification of 8-heptadecenoic acid with an unsaturated alcohol like allyl alcohol would generate a diene substrate suitable for RCM. Treatment of this diene with a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, would then induce the cyclization to form a macrocyclic lactone, with the release of ethylene as a byproduct.

The size of the resulting macrocycle can be controlled by the length of the linker between the two alkene moieties. This strategy allows for the synthesis of a diverse range of macrocyclic structures with potential applications in host-guest chemistry, as synthetic ionophores, or as building blocks for more complex architectures.

Conjugation Chemistry via Activated Intermediates (e.g., NHS-esters)

For applications in bioconjugation and materials science, derivatives of this compound can be activated to facilitate their covalent attachment to other molecules, such as proteins, peptides, or polymers. A common method for activating carboxylic acids for reaction with primary amines is the formation of N-hydroxysuccinimide (NHS) esters. nih.govglenresearch.comresearchgate.net

8-Heptadecenoic acid can be converted to its corresponding NHS ester by reaction with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide (e.g., DCC or EDC). nih.gov The resulting NHS ester is an amine-reactive species that can readily form a stable amide bond with the primary amine groups found on the surface of proteins (e.g., the ε-amino group of lysine (B10760008) residues) or with amine-functionalized synthetic polymers. nih.gov This conjugation strategy is widely used for the development of targeted drug delivery systems, diagnostic agents, and functionalized biomaterials. A study on the synthesis of a bioconjugate based on oleic acid, which is structurally similar to 8-heptadecenoic acid, has demonstrated the feasibility of this approach. nih.gov

Table 4: General Protocol for NHS-Ester Formation and Conjugation

| Step | Reagents | Solvent | Key Considerations |

| Activation | 8-Heptadecenoic acid, N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) | Anhydrous Dichloromethane or DMF | Exclusion of moisture to prevent hydrolysis of the activated ester. |

| Conjugation | 8-Heptadecenoyl-NHS ester, Amine-containing substrate (e.g., protein) | Aqueous buffer (pH 7.2-8.5) | Buffer should be free of primary amines (e.g., Tris). |

| Purification | Dialysis, size-exclusion chromatography, or HPLC | Appropriate for the conjugate | Removal of unreacted NHS-ester and coupling byproducts. |

Note: This table outlines a general procedure for the synthesis and application of NHS esters for conjugation. glenresearch.comwindows.net

Mechanistic Investigations of 8 Heptadecenylene in Complex Chemical Systems

Reaction Mechanisms in Organic Transformations Involving the 8-Alkenyl Moiety

The carbon-carbon double bond is a site of high electron density, making it susceptible to a variety of addition reactions. solubilityofthings.com For a long-chain internal alkene like the 8-alkenyl moiety, several key transformations are mechanistically significant.

Alkene Metathesis: This powerful reaction, often catalyzed by metal alkylidene complexes (e.g., Grubbs or Schrock catalysts), involves the cleavage and reformation of carbon-carbon double bonds. libretexts.orglibretexts.org The mechanism proceeds through a [2+2] cycloaddition between the alkene and the metal alkylidene, forming a metallacyclobutane intermediate. libretexts.orglibretexts.org This intermediate then undergoes a retro-[2+2] cycloaddition to yield new alkene products. libretexts.orglibretexts.org For an internal alkene like the 8-alkenyl moiety, this can be used for cross-metathesis with other alkenes to synthesize more complex molecules or for ring-closing metathesis if part of a larger cyclic precursor.

Epoxidation: The reaction with peroxy acids (e.g., m-CPBA) or other oxidizing agents transforms the alkene into an epoxide. This reaction is generally stereospecific. The mechanism involves the concerted transfer of an oxygen atom from the peroxy acid to the alkene.

Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis. google.com The reaction with ozone (O₃) forms an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent workup with a reducing agent (e.g., zinc) or an oxidizing agent yields aldehydes/ketones or carboxylic acids, respectively. For an 8-heptadecenylene moiety, this would result in the cleavage of the C17 chain into two smaller functionalized fragments.

Radical Reactions: Alkenes can participate in free-radical chain reactions. ub.ac.id For example, radical addition can occur across the double bond, initiated by radical catalysts. ub.ac.id The regioselectivity of such additions to unsymmetrical alkenes is often governed by the stability of the resulting radical intermediate. ub.ac.id

A summary of common reactions involving an internal alkene moiety is presented below.

| Reaction Type | Reagents | Intermediate(s) | Product(s) |

| Alkene Metathesis | Grubbs Catalyst, Schrock Catalyst | Metallacyclobutane | New Alkenes |

| Epoxidation | m-CPBA, H₂O₂ | - | Epoxide |

| Ozonolysis | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Molozonide, Ozonide | Aldehydes, Ketones |

| Hydroboration-Oxidation | 1. BH₃; 2. H₂O₂, NaOH | Organoborane | Alcohols |

| Radical Addition | Radical Initiator (e.g., AIBN), HBr | Alkyl Radical | Alkyl Halide |

Energy Transfer Processes in Chemiluminescent Probes

Many advanced chemiluminescent probes are based on the 1,2-dioxetane (B1211799) scaffold, often featuring a spiro-adamantane group for stability. nih.govresearchgate.net The light emission from these probes is typically governed by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. researchgate.netrsc.orgmdpi.com

The process can be summarized in the following steps:

Triggering Event: The process begins with the removal of a protecting group from a phenoxy-dioxetane moiety. rsc.org This "trigger" can be a specific enzyme, a change in pH, or another chemical stimulus that exposes a phenolate (B1203915) anion. researchgate.netrsc.orgrsc.org

Electron Transfer: The newly formed, electron-rich phenolate anion initiates an intramolecular electron transfer to the peroxide (O-O) bond of the dioxetane ring. This transfer leads to the cleavage of the weak O-O bond, forming a biradical intermediate. rsc.org

Fragmentation and Back Electron Transfer (BET): The unstable biradical intermediate rapidly fragments, typically cleaving a C-C bond in the four-membered ring to release a stable molecule (e.g., adamantanone) and a benzoate (B1203000) ester. rsc.org A subsequent intramolecular back electron transfer (BET) from the peroxide-derived portion to the phenolate-derived portion generates the benzoate ester in an electronically excited state. rsc.org

Light Emission: The excited ester then relaxes to its ground state by emitting a photon of light. rsc.org

In many systems, the energy from the excited ester is transferred to a nearby fluorescent dye or enhancer molecule, which then emits light at a different, often longer, wavelength. nih.govmdpi.comrsc.org This process, known as Chemiluminescence Resonance Energy Transfer (CRET), can significantly amplify the signal and shift the emission to a more desirable region of the spectrum, such as the near-infrared (NIR). nih.govmagtech.com.cn

The table below outlines the key stages of the CIEEL mechanism for a typical phenoxy-dioxetane probe.

| Stage | Description | Key Species |

| Activation | An external trigger (e.g., enzyme) removes a protecting group. | Protected Dioxetane, Trigger |

| Initiation (CIEEL) | An intramolecular electron transfer from the resulting phenolate to the dioxetane O-O bond occurs. | Phenolate-Dioxetane |

| Fragmentation | The dioxetane ring cleaves, leading to fragmentation and formation of an excited-state emitter via back electron transfer. | Biradical Intermediate, Excited Benzoate Ester |

| Emission | The excited emitter relaxes to its ground state, releasing a photon. | Ground State Benzoate Ester, Photon |

| Energy Transfer (optional) | Energy is transferred from the primary emitter to a secondary fluorophore (enhancer). | Excited Fluorophore |

Linker Degradation and Release Mechanisms in Bioconjugates

In the context of bioconjugates, such as Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical component that dictates the stability and release of the drug. nih.govcam.ac.ukdigitellinc.com An alkenyl moiety within a linker can be designed as a specific cleavage site.

Cleavable linkers are designed to be stable in systemic circulation but to break apart under specific conditions found within target cells or the tumor microenvironment. cam.ac.ukmdpi.com

Acid-Cleavable Linkers: While less common for alkenyl groups, linkers containing acid-sensitive groups like hydrazones can release their payload in the low-pH environment of endosomes and lysosomes. researchgate.netnih.gov

Enzymatically-Cleavable Linkers: This is a more common strategy. Linkers containing specific peptide sequences (e.g., valine-citrulline) can be cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells. mdpi.comnih.gov While the 8-alkenyl moiety itself is not a typical enzymatic cleavage site, it could be part of a larger linker system that positions a payload for release following enzymatic action elsewhere in the linker.

Reductively-Cleavable Linkers: Linkers containing disulfide bonds are designed to be cleaved in the highly reductive intracellular environment, where the concentration of glutathione (B108866) is much higher than in the bloodstream. researchgate.netrsc.org

Oxidative Cleavage: The double bond of an 8-alkenyl moiety represents a potential site for oxidative cleavage. While less common as a primary release mechanism for ADCs compared to enzymatic or reductive cleavage, the presence of reactive oxygen species (ROS) in certain cellular environments could potentially lead to the degradation of such a linker.

The choice of linker and its cleavage mechanism is paramount for the efficacy and safety of an ADC, requiring a delicate balance between stability in circulation and efficient payload release at the target site. digitellinc.com

| Linker Type | Cleavage Stimulus | Cellular Location | Example Moiety |

| Acid-Labile | Low pH | Endosome, Lysosome | Hydrazone |

| Protease-Sensitive | Enzymes (e.g., Cathepsin B) | Lysosome | Valine-Citrulline Dipeptide |

| Reductively-Cleavable | High Glutathione (GSH) conc. | Cytosol | Disulfide Bond |

| Non-Cleavable | Proteolytic Degradation | Lysosome | Thioether (e.g., SMCC) |

Applications of 8 Heptadecenylene in Advanced Chemical Research and Technology

Development of Advanced Chemiluminescent Probes

The quest for more sensitive and stable bioimaging and assay tools has led to significant innovations in chemiluminescence. A key development is the creation of single-component probes that integrate a light-emitting dioxetane with a fluorophore, often connected by a specific linker moiety like 8-heptadecenylene.

Modern chemiluminescent probes are increasingly designed as single, integrated molecules to overcome the limitations of older, two-component systems which required a separate dioxetane probe and a surfactant-fluorescent dye adduct. epo.org In these advanced single-component probes, a stable adamantylidene-dioxetane core, which acts as the chemiluminescent engine, is covalently tethered to a fluorophore via a linker. epo.org The linker, which can be a long-chain alkylene such as 7- or this compound, serves as a structural bridge connecting the energy source (dioxetane) to the light emitter (fluorophore). epo.orggoogle.com

The synthesis of these sophisticated probes can be achieved through a practical route involving a late-stage functionalization of a dioxetane precursor. epo.org This process often employs Hartwig-Miyaura C-H borylation, followed by a Suzuki coupling reaction and subsequent oxidation to form the final dioxetane structure. epo.org This method allows for the creation of a reactive intermediate, such as an NHS-ester-dioxetane, which is then ready for conjugation with an amine-derivative of the desired fluorophore. epo.org

The primary strategy for amplifying the light signal in these probes is through an intramolecular energy transfer mechanism. epo.org In traditional dioxetane systems, the decomposition of the unstable phenolate-dioxetane species generates an excited benzoate (B1203000) ester that emits a photon, typically in the blue spectrum. epo.org However, this emission is often inefficient in aqueous environments due to water-induced quenching. epo.org

By tethering a fluorophore to the dioxetane via a linker like this compound, the energy from the excited benzoate ester is transferred to the nearby fluorophore instead of being directly released as a low-intensity photon. epo.org This process, known as Chemically Initiated Electron Exchange Luminescence (CIEEL), excites the tethered fluorophore, which then emits light at its characteristic, often red-shifted, wavelength. epo.org This indirect emission pathway significantly amplifies the signal—in some cases by more than three orders of magnitude—compared to standard dioxetane probes and can be up to 400-fold more efficient in aqueous solutions. epo.org

The fabrication of single-component systems represents a significant advance for biological assays and in vivo imaging. epo.org By combining the chemiluminescent source and the fluorophore into one molecule, these probes eliminate the need for additives like surfactant-dye adducts. epo.org This streamlined design leads to more reliable and reproducible results in complex biological environments. epo.org

These probes can be engineered for specific biological targets. For example, by protecting the phenol (B47542) moiety of the dioxetane with a group responsive to a particular enzyme, such as β-galactosidase, the probe will only activate and emit light in the presence of that enzyme. epo.org Researchers have successfully synthesized probes conjugated with different dyes, like fluorescein (B123965) (green emission) and QCy (near-infrared, or NIR, emission). epo.org While both types of probes have been used for in vivo imaging after subcutaneous injection, NIR probes have demonstrated the ability to provide images following intraperitoneal injection and have been used for chemiluminescence microscopy of cells based on endogenous enzyme activity. epo.org This capability allows for color modulation and a shift to longer wavelengths, which is a critical requirement for deep-tissue bioimaging applications. epo.org

Table 1: Components of Fluorophore-Tethered Dioxetane Probes

| Component | Chemical Example/Type | Function in the Probe |

| Chemiluminescent Core | Adamantylidene-dioxetane | Generates chemical energy upon activation. epo.org |

| Analyte-Responsive Group | β-galactosidase-cleavable group | Masks the dioxetane's phenol moiety, preventing activation until it interacts with the target analyte/enzyme. epo.org |

| Linker | This compound | Covalently connects the dioxetane core to the fluorophore and facilitates efficient intramolecular energy transfer. epo.orggoogle.com |

| Fluorophore | Fluorescein, QCy | Receives energy from the excited dioxetane and emits a strong, characteristic light signal at a specific wavelength. epo.org |

Linker Chemistry in Antibody-Drug Conjugates (ADCs)

The design of novel ADCs, including "antibody multi-drug conjugates" (AMDCs), involves the exploration of new linker structures to optimize drug delivery. epo.org Patent literature describes the potential use of long-chain alkenyl groups, including heptadecenylene, as components within these linker chains. epo.orggoogle.com In this context, a heptadecenylene group functions as a divalent chain, forming part of the bridge that connects the antibody to one or more cytotoxic drug molecules. epo.orggoogle.com These linkers are designed to be stable during systemic circulation but allow for the release of the payload once the ADC reaches the target tumor cell. nih.gov

The incorporation of a long, hydrophobic moiety like a heptadecenylene group into a linker's structure would significantly influence the ADC's biophysical properties. Increased hydrophobicity can affect the ADC's solubility and may lead to aggregation, which in turn can impact manufacturing, stability, and clearance rate from the body. mdpi.com The length of the linker also plays a role; it can affect the steric hindrance around the payload and influence the efficiency of drug release, particularly for enzymatically cleavable linkers where the enzyme must access a specific cleavage site. rsc.org Therefore, the integration of a heptadecenylene moiety would be a deliberate design choice to modulate these properties for a specific antibody-payload combination, aiming to optimize the balance between systemic stability and potent, targeted drug delivery.

Table 2: General Influence of Linker Properties on ADC Performance

| Linker Property | Description | Potential Influence on ADC Activity |

| Cleavability | Linker can be broken by chemical or enzymatic means (e.g., pH-sensitive, protease-sensitive). mdpi.com | Allows for release of an unmodified drug, potentially enabling a "bystander effect" where nearby tumor cells are also killed. mdpi.com |

| Non-Cleavability | Linker remains attached to the drug after antibody degradation. mdpi.com | Generally increases plasma stability and may reduce off-target toxicity, but the released drug-linker complex must retain activity. mdpi.commdpi.com |

| Hydrophilicity | Tendency to be soluble in water (e.g., linkers containing PEG moieties). nih.gov | Can reduce aggregation, improve solubility of the ADC, and potentially prolong circulation time. nih.gov |

| Hydrophobicity | Tendency to repel water (e.g., linkers with long alkyl/alkenyl chains like heptadecenylene). epo.orgmdpi.com | May increase cell permeability but can also lead to aggregation, reduced solubility, and faster clearance by the liver. mdpi.com |

| Length | The physical distance the linker creates between the antibody and the payload. rsc.org | Can impact steric hindrance, affecting both enzymatic cleavage efficiency and the ADC's overall stability. rsc.org |

Multi-Drug Conjugation Methodologies

The development of therapeutic agents capable of delivering multiple drugs simultaneously presents a promising strategy for combination therapies, particularly in oncology. Antibody-drug conjugates (ADCs) are a prominent class of such agents, created by linking potent cytotoxic drugs to monoclonal antibodies (mAbs) that target specific cell types. lcms.czresearchgate.net This approach enhances drug delivery to the target tissue while minimizing systemic toxicity. lcms.czresearchgate.net

The conjugation chemistry and the nature of the linker are critical to the efficacy, stability, and toxicity of the resulting ADC. nih.gov Methodologies often involve attaching drugs to the antibody's native cysteine or lysine (B10760008) residues. nih.govnih.gov In more advanced strategies, a single antibody may be conjugated to a carrier molecule that is, in turn, loaded with multiple drug molecules, potentially of different types. This approach can create homogeneous ADCs with a high and precisely controlled drug-to-antibody ratio (DAR). lcms.czd-nb.info

While not a direct component in currently approved ADCs, the this compound structure represents a valuable hydrophobic scaffold that could be integrated into multi-drug carrier systems. A bifunctional derivative of this compound could be incorporated into a larger peptide or polymeric carrier. One terminus could attach to the carrier backbone, while the other could be functionalized for drug attachment. The long C17 chain of the heptadecenylene unit would impart significant hydrophobicity to the carrier system. This property can be leveraged to:

Enhance Payload Capacity: Serve as a building block in creating lipophilic domains within a carrier, potentially increasing the loading capacity for hydrophobic drugs.

Facilitate Membrane Interaction: The lipid-like nature of the heptadecenylene chain could facilitate interaction with or transport across cellular membranes.

A strategy for creating homogeneous dual-drug ADCs involves using a carrier molecule with orthogonally protected cysteine residues, allowing for the sequential and site-specific attachment of two different drugs. d-nb.info The carrier itself is attached to the antibody, resulting in a high total drug load. d-nb.info A heptadecenylene-based lipid component could be incorporated into such a carrier to fine-tune its physicochemical properties.

Table 1: Components of a Hypothetical Multi-Drug Carrier System

| Component | Example Moiety | Function |

| Targeting Ligand | Monoclonal Antibody (e.g., anti-CD30) | Binds to specific antigens on target cells. nih.gov |

| Carrier Backbone | Peptide or Polymer (e.g., PEG) | Provides a scaffold for attaching multiple drug molecules. d-nb.info |

| Hydrophobic Spacer | This compound Derivative | Modulates solubility and drug loading capacity. |

| Drug Payloads | Auristatins (e.g., MMAE, MMAF) | Induce cytotoxicity in target cells. nih.govd-nb.info |

| Linker Chemistry | Maleimide, Thioether | Covalently attaches the carrier and drugs to the antibody. nih.govnih.gov |

Polymeric Materials and Surface Science Applications

The unique properties of the this compound chain make it a valuable constituent in the synthesis of functional polymers and specialty surface coatings.

The incorporation of renewable resources like fatty acids into polymers is a growing field aimed at creating materials with tailored properties for diverse applications. rsc.org Unsaturated fatty acids, or their derivatives containing a heptadecenylene chain, can be converted into monomers and subsequently polymerized. A common strategy involves the esterification of a fatty acid with a hydroxyl-containing monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA) to produce a fatty acid methacrylate monomer (FAMA). rsc.org

This monomer can then be polymerized using controlled polymerization techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT). rsc.orgrsc.org RAFT polymerization allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and specific end-group functionalities. rsc.org A polymer synthesized from a heptadecenyl-containing monomer would feature the C17 side chains regularly spaced along the polymer backbone.

The true versatility of these polymers lies in the potential for post-polymerization functionalization of the double bond within each heptadecenylene unit. rsc.org This allows for the creation of a wide range of functional materials from a single parent polymer. Key functionalization reactions include:

Thiol-ene Addition: The double bonds can react efficiently with various thiol compounds in the presence of a radical initiator. This reaction can be used to attach new functional groups, such as hydroxyls (using 2-mercaptoethanol) or carboxylic acids (using 3-mercaptopropanoic acid), along the polymer side chains. rsc.org

Epoxidation: The double bonds can be converted into epoxide rings using reagents like meta-chloroperbenzoic acid (mCPBA). These epoxide groups are highly reactive and can be subsequently opened by nucleophiles, such as diamines, to form cross-linked polymer networks. rsc.org

These modification strategies enable the transformation of a simple thermoplastic polymer into thermosets, functional coatings, or adhesives. rsc.org

Table 2: Synthesis and Functionalization of Heptadecenylene-Containing Polymers

| Step | Reaction Type | Reagents | Result |

| Monomer Synthesis | Esterification | Heptadecenoic Acid, HEMA | 2-(Methacryloyloxy)ethyl heptadecenoate |

| Polymerization | RAFT Polymerization | FAMA Monomer, RAFT Agent, Initiator | Poly(2-(methacryloyloxy)ethyl heptadecenoate) (PMAEH) rsc.org |

| Functionalization 1 | Thiol-ene Addition | PMAEH, Thiol (R-SH), Initiator | Thioether-functionalized polymer rsc.org |

| Functionalization 2 | Epoxidation | PMAEH, mCPBA | Epoxidized polymer rsc.org |

| Cross-linking | Epoxide Ring-Opening | Epoxidized Polymer, Diamine | Cross-linked polymer network rsc.org |

Rust-preventive oils are crucial for protecting metal components from corrosion during manufacturing, storage, and transport. google.compalco.co.in These oils function by creating a durable, protective barrier on the metal surface that prevents corrosive agents like water and oxygen from initiating oxidation. cnlubricantadditive.com

The most effective rust inhibitors are amphiphilic organic molecules that possess a polar "head" group and a long, nonpolar "tail." cnlubricantadditive.com The polar group has a strong affinity for the metal surface, causing the molecules to adsorb and form a tightly packed, oriented film. The nonpolar tails, composed of long hydrocarbon chains, project outwards, creating a hydrophobic barrier that repels water. cnlubricantadditive.com

The heptadecenylene chain is an ideal nonpolar tail for such inhibitors. Its length and hydrophobicity contribute to the formation of a robust and persistent protective film. A specific example of a rust inhibitor utilizing this structure is heptadenyl imidazoline (B1206853) succinate (B1194679). cnlubricantadditive.com In this molecule, the heptadecenyl group provides the necessary water-repelling properties, while the imidazoline succinate portion acts as the polar head that anchors the molecule to the metal. The combination of these features provides excellent rust prevention. cnlubricantadditive.com Barium salts of dinonyl naphthalene (B1677914) sulfonate are also noted for their good oil solubility and rust resistance, further highlighting the role of long alkyl chains in these formulations. cnlubricantadditive.com

Table 3: Function of Heptadecenylene in Rust-Preventive Compositions

| Component | Chemical Moiety | Role in Rust Prevention |

| Nonpolar Tail | Heptadecenylene Chain | Forms a hydrophobic, water-repellent barrier. cnlubricantadditive.com |

| Polar Head | Imidazoline, Sarcosine, Sulfonate, Carboxylate | Adsorbs strongly onto the metal surface. google.comcnlubricantadditive.com |

| Base Oil | Mineral or Synthetic Oil | Acts as a carrier for the inhibitor additives. google.com |

| Other Additives | Waxes, Esters, Amines | Enhance film formation and overall performance. google.comepo.org |

Macrocyclic compounds, particularly those with 15 to 17-membered rings, are highly valued in the fragrance industry for their powerful and substantive musk odors. beilstein-journals.orgnih.gov Natural musk fragrances are rare and expensive, driving extensive research into synthetic routes for producing these compounds. Many synthetic strategies rely on the cyclization of long, linear difunctional molecules. nih.gov

The C17 carbon skeleton of this compound makes its derivatives ideal precursors for the synthesis of important macrocyclic musks like civetone (B1203174). Civetone, (Z)-cycloheptadec-9-en-1-one, is a 17-membered cyclic ketone that is a principal component of the scent from the civet cat. beilstein-journals.org

A prominent strategy for synthesizing such macrocycles is ring-closing metathesis (RCM). beilstein-journals.org This powerful reaction uses specific catalysts to form a new double bond by joining the two ends of a linear diene precursor, releasing a small volatile alkene like ethylene (B1197577) in the process. A synthetic precursor for civetone could be derived from 8-heptadecenoic acid. By introducing a second double bond at the appropriate terminal position of the aliphatic chain, an α,ω-diene is formed. This diene can then undergo an intramolecular RCM reaction to efficiently form the 17-membered ring structure of civetone. Other strategies for constructing macrocyclic ketones include Lewis acid-promoted coupling and rearrangement cascades from multifunctional linear substrates. nih.gov

Table 4: Macrocyclic Fragrances and Potential Heptadecenylene-Derived Precursors

| Macrocyclic Fragrance | Structure | Key Synthetic Strategy | Potential Linear Precursor |

| Civetone beilstein-journals.org | 17-membered cyclic ketone | Ring-Closing Metathesis (RCM) | Heptadeca-1,16-dien-8-oic acid derivative |

| Muscone beilstein-journals.org | 15-membered cyclic ketone | Ring-Expansion or RCM | Pentadecenyl derivative |

| Ambrettolide | 17-membered macrocyclic lactone | Macrolactonization | 16-Hydroxy-heptadec-7-enoic acid |

Analytical and Spectroscopic Methodologies for 8 Heptadecenylene Research

Advanced Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules like 8-Heptadecenylene. Both ¹H NMR and ¹³C NMR provide critical data for confirming the position of the double bond and, crucially, for determining its geometric configuration (cis or trans).

In ¹H NMR, the protons attached directly to the double bond (vinylic protons) have characteristic chemical shifts, typically in the range of 5.3-5.5 ppm. The key diagnostic for determining the double bond geometry is the coupling constant (J-value) between these vinylic protons.

A cis (Z) configuration results in a smaller coupling constant, generally in the range of 6-14 Hz. libretexts.org

A trans (E) configuration leads to a larger coupling constant, typically between 11-18 Hz. libretexts.org

¹³C NMR spectroscopy is used to identify the carbon skeleton. The sp²-hybridized carbons of the double bond in alkenes exhibit characteristic chemical shifts in the downfield region of the spectrum, usually between 120 and 140 ppm. libretexts.orglibretexts.org The exact chemical shifts of the carbons at the C-8 and C-9 positions can help confirm the location of the double bond. While the spectra of different positional isomers can be very similar, subtle differences in the chemical shifts of the carbons adjacent to the double bond can aid in their identification.

| Isomer | Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Key Diagnostic Feature |

|---|---|---|---|---|

| (Z)-8-Heptadecenylene | ¹H | H-8, H-9 | ~5.35 (multiplet) | Coupling constant (³JHH) ≈ 10 Hz |

| Allylic (H-7, H-10) | ~2.01 (multiplet) | |||

| ¹³C | C-8, C-9 | ~129-130 | Shielded (upfield) relative to trans allylic carbons | |

| (E)-8-Heptadecenylene | ¹H | H-8, H-9 | ~5.40 (multiplet) | Coupling constant (³JHH) ≈ 16 Hz libretexts.org |

| Allylic (H-7, H-10) | ~1.96 (multiplet) | |||

| ¹³C | C-8, C-9 | ~130-131 | Deshielded (downfield) relative to cis allylic carbons |

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₁₇H₃₄), MS is used to confirm its molecular weight (238.45 g/mol ) by identifying the molecular ion peak (M⁺·).

When using techniques like Electron Ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, charged fragments. libretexts.org The resulting fragmentation pattern is a chemical fingerprint that can provide structural information, including the location of the double bond. Long-chain alkanes and alkenes typically produce a characteristic pattern of ion clusters separated by 14 mass units, corresponding to the sequential loss of -CH₂- groups. libretexts.org Cleavage is often favored at the allylic position (the C-C bond adjacent to the double bond), as this results in the formation of a stable resonance-stabilized carbocation. For this compound, cleavage at the C-6/C-7 or C-10/C-11 bonds would be expected.

| m/z Value | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 238 | [C₁₇H₃₄]⁺· | Molecular Ion (M⁺·) |

| 155 | [C₁₁H₂₃]⁺ | Cleavage at C-6/C-7 bond |

| 125 | [C₉H₁₇]⁺ | Cleavage at C-7/C-8 bond (allylic) |

| 111 | [C₈H₁₅]⁺ | Cleavage at C-8/C-9 bond (vinylic) |

| 97 | [C₇H₁₃]⁺ | Cleavage at C-9/C-10 bond (vinylic) |

| 83 | [C₆H₁₁]⁺ | Cleavage at C-10/C-11 bond (allylic) |

Chromatographic Separation and Purity Assessment Techniques

Chromatography is indispensable for assessing the purity of this compound and for separating it from reaction byproducts, starting materials, or its own isomers.

Gas chromatography (GC) is the premier technique for the analysis and separation of volatile and thermally stable compounds like this compound. springernature.comnih.gov A sample is vaporized and transported through a long, thin capillary column by a carrier gas. Separation is achieved based on the differential interactions of the compound with the column's stationary phase.

The choice of stationary phase is critical for separating isomers.

Non-polar columns (e.g., 100% dimethylpolysiloxane) separate compounds primarily by their boiling points. Since positional and geometric isomers of heptadecene have very similar boiling points, these columns offer poor resolution. chromforum.org

Polar columns , particularly those with high cyanopropyl content (e.g., SP-2560), are highly effective at separating cis and trans isomers of long-chain unsaturated compounds. researchgate.net The polar nature of the stationary phase allows for differential interactions with the π-electrons of the double bond. Generally, trans isomers have shorter retention times and elute before their corresponding cis isomers on these columns. nih.gov

Liquid crystalline stationary phases can also offer unique selectivity for separating positional and geometric isomers based on the molecule's shape and ability to orient within the liquid crystal structure. vurup.sk

Combining GC with a mass spectrometer (GC-MS) allows for both the separation of components in a mixture and their individual identification through their mass spectra.

| Column Stationary Phase | Polarity | Separation Principle | Effectiveness for this compound Isomers |

|---|---|---|---|

| 100% Dimethylpolysiloxane (e.g., DB-1) | Non-polar | Boiling Point | Poor separation of positional and geometric isomers. chromforum.org |

| Poly(trifluoropropylmethylsiloxane) (e.g., VF-200ms) | Mid-polarity | Polarity and Dipole Interactions | Improved resolution over non-polar columns. researchgate.net |

| High Cyanopropyl Polysiloxane (e.g., SP-2560) | High-polarity | π-complexation and Polarity | Excellent separation of cis and trans isomers. researchgate.net |

| Liquid Crystalline Phases | Specialty | Molecular Shape and Orientation | High selectivity for both positional and geometric isomers. vurup.sk |

High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase and a solid stationary phase. sigmaaldrich.com While GC is often preferred for the analysis of volatile alkenes, HPLC is a powerful tool for the purification and isolation of larger quantities of a specific isomer (preparative HPLC). nih.gov

For a non-polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common mode. libretexts.org

Stationary Phase: The column is packed with non-polar material, typically silica particles that have been surface-modified with long hydrocarbon chains (e.g., C8 or C18). libretexts.orggoogle.com

Mobile Phase: A polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water, is used to elute the compounds from the column. libretexts.org

In RP-HPLC, more non-polar compounds interact more strongly with the stationary phase and have longer retention times. While separating closely related isomers like cis- and trans-8-Heptadecenylene can be challenging, resolution can be enhanced by using ultra-high-performance liquid chromatography (UHPLC) systems, which employ columns with smaller particle sizes for greater efficiency. nih.gov Another specialized technique is argentation chromatography, where the stationary or mobile phase contains silver ions (Ag⁺), which form reversible complexes with the double bonds of alkenes, allowing for excellent separation of cis and trans isomers.

| Parameter | Description | Example |

|---|---|---|

| Mode | Reversed-Phase | Separation based on hydrophobicity. |

| Stationary Phase (Column) | Silica bonded with long alkyl chains. | Octadecylsilane (C18), 5 µm particle size. google.com |

| Mobile Phase | A polar solvent or mixture of solvents. | Isocratic or gradient elution with Acetonitrile and/or Methanol. researchgate.net |

| Detector | Monitors the column effluent for the compound. | Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD) (since alkenes lack a strong UV chromophore). |

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Pathways for Precise Isomeric Control of 8-Heptadecenylene

The precise arrangement of atoms around the double bond in this compound, known as stereoisomerism ((E)- and (Z)- isomers), is crucial as it dictates the molecule's physical and chemical properties. The development of synthetic methods to selectively produce one isomer over the other is a key area for future research.

Established methods like the Wittig reaction offer a foundational approach. This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. mnstate.eduorganic-chemistry.orglumenlearning.comumass.eduwikipedia.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, often favoring the formation of the Z-isomer with non-stabilized ylides. organic-chemistry.orgwikipedia.org Further research could focus on optimizing this reaction for the specific synthesis of (Z)-8-Heptadecenylene by fine-tuning the base, solvent, and temperature.

Olefin metathesis is another powerful technique that could be adapted for the synthesis of this compound with high isomeric purity. youtube.comwikipedia.org This method, which involves the scrambling of alkene fragments, has been revolutionized by the development of well-defined ruthenium and molybdenum catalysts. acs.org Cross-metathesis between two smaller alkenes could provide a direct route to this compound, with the choice of catalyst playing a critical role in controlling the E/Z selectivity. researchgate.netnih.gov Future work could involve screening a library of modern metathesis catalysts to identify the optimal conditions for producing either the (E)- or (Z)-isomer of this compound.

A comparative overview of these potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Pathways for this compound

| Synthetic Method | Potential for Isomeric Control | Key Research Areas for Optimization |

|---|---|---|

| Wittig Reaction | Can be tuned to favor the (Z)-isomer with non-stabilized ylides. | Development of stabilized ylides for (E)-selectivity; optimization of reaction conditions (solvent, temperature, base). |

Interdisciplinary Applications in Bioimaging, Diagnostics, and Therapeutic Delivery

While the direct application of a simple alkene like this compound in bioimaging is unlikely, its long hydrocarbon chain provides a perfect scaffold for the attachment of functional groups. Future research could explore the chemical modification of the double bond or the terminal ends of the molecule to introduce moieties suitable for these applications.

For bioimaging , the covalent attachment of fluorescent dyes or quantum dots to a functionalized this compound backbone could create novel probes for visualizing biological structures. The long lipid-like chain could facilitate the incorporation of these probes into cell membranes or lipid-based nanoparticles.

In the realm of diagnostics , this compound could be a component of responsive materials. For instance, self-assembled monolayers of functionalized this compound on a sensor surface could be designed to change their properties (e.g., electrical conductivity or refractive index) upon binding to a specific biomarker.

For therapeutic delivery , the hydrophobic nature of this compound makes it an interesting candidate for the formulation of drug delivery systems. nih.gov It could be incorporated into the lipid bilayer of liposomes or as a component of polymeric nanoparticles to encapsulate and deliver hydrophobic drugs. mdpi.comnih.gov Research in this area would focus on the synthesis of this compound derivatives that can self-assemble into stable drug carriers. youtube.com

Untapped Biological Functions and Mechanistic Elucidation of this compound in Natural Systems

Long-chain alkenes are known to play crucial roles in chemical communication between insects, often acting as pheromones. For example, isomers of dodecenyl acetate are components of the sex pheromone of the oriental fruit moth, Grapholitha molesta. researchgate.net It is plausible that this compound or its derivatives could function as a pheromone in other insect species.

Future research in this area would involve:

Isolation and Identification: Screening for the presence of this compound in the extracts of various insect species.

Behavioral Assays: Testing the behavioral responses of insects to synthetic (E)- and (Z)-8-Heptadecenylene to determine if it elicits attraction, repulsion, or other behaviors.

Biosynthetic Pathway Elucidation: Investigating the enzymatic machinery that insects use to produce this compound, which could provide insights into the evolution of chemical signaling.

Additionally, long-chain hydrocarbons can be found in the cuticles of insects and the epicuticular waxes of plants, where they play a role in preventing water loss and protecting against environmental stressors. The specific role of an unsaturated C17 hydrocarbon like this compound in these contexts is an open area for investigation.

Design and Development of Next-Generation Functional Materials Utilizing this compound Building Blocks

The carbon-carbon double bond in this compound is a reactive handle that can be exploited for the synthesis of novel polymers and functional materials.

Polymer Synthesis: this compound could serve as a monomer in alkene metathesis polymerization reactions, such as Acyclic Diene Metathesis (ADMET) if a diene derivative is synthesized, or Ring-Opening Metathesis Polymerization (ROMP) if incorporated into a cyclic structure. harvard.educhemrxiv.orgprinceton.edu This could lead to the creation of new polymers with tailored properties, such as thermal stability and mechanical strength, influenced by the long alkyl side chains.

Surface Modification: The long hydrocarbon chain of this compound makes it an ideal candidate for the formation of self-assembled monolayers (SAMs) on various surfaces. nih.govresearchgate.net SAMs of this compound could be used to modify the surface properties of materials, such as their wettability, adhesion, and biocompatibility. mdpi.com The double bond could also be used as an anchor point for the subsequent attachment of other molecules, creating a functionalized surface.

Future research in materials science could focus on:

Developing polymerization methods that utilize this compound as a monomer or co-monomer.

Investigating the self-assembly behavior of this compound and its derivatives on different substrates. uchicago.edusigmaaldrich.com

Exploring the use of this compound-based materials in applications such as coatings, lubricants, and electronic devices.

Q & A

Q. How can researchers conduct a systematic literature review to identify gaps in this compound’s applications?

- Methodological Answer: Use databases like SciFinder and Web of Science with keywords (e.g., “heptadecenylene catalysis” or “olefin reactivity”). Screen abstracts for relevance, and apply PRISMA guidelines for inclusion/exclusion criteria. Gaps often emerge in niche areas like asymmetric synthesis or bio-based polymer precursors .

Q. What ethical considerations apply when publishing contradictory data on this compound’s environmental impact?

- Methodological Answer: Disclose all funding sources and potential conflicts of interest. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Negative results (e.g., low biodegradability) must be reported to avoid publication bias. Peer review should prioritize methodological rigor over hypothesis confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products